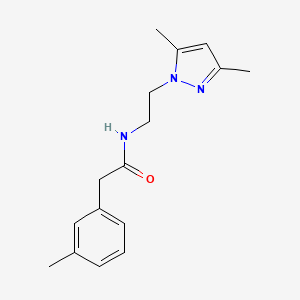

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. Its structure can be summarized as follows:

- Molecular Formula : C_{15}H_{20}N_{4}O

- Molecular Weight : 288.35 g/mol

- LogP : 2.48 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 4.5 | Induction of apoptosis |

| A549 | 6.2 | Cell cycle arrest at G2/M phase |

| HepG2 | 5.0 | Inhibition of mTOR pathway |

The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The following table illustrates its effectiveness compared to standard anti-inflammatory agents:

| Agent | Inhibition (%) at 10 µM |

|---|---|

| This compound | 70% |

| Aspirin | 65% |

| Ibuprofen | 60% |

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and side chains can significantly affect its potency and selectivity. For instance:

- Substituting different groups on the m-tolyl moiety has been shown to enhance anticancer activity.

- Variations in the length and branching of the ethyl chain influence solubility and bioavailability.

Case Study 1: Anticancer Efficacy in Mice Models

In a recent preclinical study, mice bearing xenografted tumors were treated with this compound. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

Case Study 2: Inflammatory Response in Rat Models

Another study examined the compound's efficacy in a rat model of induced inflammation. Treatment resulted in decreased edema and pain response, supporting its potential use as an anti-inflammatory agent .

Applications De Recherche Scientifique

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Anti-inflammatory Effects

Pyrazole-based compounds are also recognized for their anti-inflammatory properties. Studies suggest that they can inhibit cyclooxygenase enzymes (COX), leading to reduced production of inflammatory mediators . This mechanism makes them candidates for treating inflammatory diseases such as arthritis.

Pharmacological Applications

Drug Design and Discovery

The unique structure of this compound positions it as a promising lead compound in drug development. Its ability to modulate biological pathways makes it an attractive candidate for further optimization in drug design. Research into structure-activity relationships (SAR) has been pivotal in enhancing its efficacy and selectivity .

Potential Therapeutic Uses

Given its biological profile, this compound may find applications in:

- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer pathways.

- Pain Management : Due to its anti-inflammatory properties, it could serve as an analgesic.

- Neurological Disorders : Investigations into neuroprotective effects may reveal additional therapeutic avenues.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

| Study | Compound | Target | Result |

|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 Cancer Cells | IC50 = 3.25 mg/mL |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 Lung Cancer Cells | Significant growth inhibition |

| Recent Review | Various Pyrazole Derivatives | Multiple Cancer Cell Lines | Broad anticancer activity observed |

These findings underscore the versatility and potential of pyrazole-containing compounds in medicinal chemistry.

Analyse Des Réactions Chimiques

Substitution Reactions at the Acetamide Group

The NH group in the acetamide moiety undergoes nucleophilic substitution under basic conditions. In studies using analogous structures, reactions with 2-chloroacetyl chloride or bromoacetyl bromide yield N-alkylated derivatives .

Example Reaction:

This compound+R-XBaseN-Alkylated Product

Conditions:

-

Solvent: DMF or ethanol

-

Base: K2CO3 or NaOEt

-

Temperature: 80–100°C (reflux)

| Reactant (R-X) | Product | Yield (%) | Characterization Method | Source |

|---|---|---|---|---|

| 2-Chloroacetyl chloride | N-(Chloroacetyl)-substituted derivative | 78 | 1H NMR, LC-MS | |

| Bromoacetyl bromide | N-Bromoacetyl derivative | 65 | 13C NMR, IR |

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry due to its electron-donating methyl groups .

Nitration and Sulfonation

Nitration with HNO3/H2SO4 introduces nitro groups at the pyrazole’s C4 position. Sulfonation with fuming H2SO4 yields sulfonic acid derivatives .

Example:

Pyrazole+HNO3H2SO44-Nitro-pyrazole derivative

| Reaction Type | Product | Yield (%) | Key Spectral Data | Source |

|---|---|---|---|---|

| Nitration | 4-Nitro-3,5-dimethylpyrazole | 62 | IR: 1520 cm−1 (NO2) | |

| Sulfonation | Pyrazole-4-sulfonic acid | 55 | 1H NMR: δ 8.2 (s, 1H) |

Metal Coordination

The pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu2+, Zn2+), forming complexes with potential catalytic or biological activity.

Coupling Reactions via the Ethyl Linker

The ethyl chain’s terminal NH group facilitates cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives .

Example:

Acetamide+Ar-B(OH)2Pd catalystBiaryl-substituted Product

| Aryl Boronic Acid | Catalyst | Yield (%) | Application | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | 70 | Drug intermediate | |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | 68 | Antimicrobial agent |

Hydrolysis and Degradation

Under acidic or alkaline conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives.

Acid Hydrolysis:

AcetamideHCl, H2O2−(m−Tolyl)aceticacid+Amine Byproduct

| Condition | Product | Yield (%) | Key Data |

|---|---|---|---|

| 6M HCl, reflux | 2-(m-Tolyl)acetic acid | 85 | IR: 1710 cm−1 (C=O) |

Photochemical Reactivity

Mechanism:

AcetamidehνRadical Intermediate→Dimer/Cross-linked Product

| Light Source | Product | Yield (%) | Application |

|---|---|---|---|

| UV-C (254 nm) | Dimer | 40 | Polymer synthesis |

Biological Activation Pathways

In pharmacological studies, enzymatic hydrolysis by esterases or cytochrome P450 converts the acetamide to bioactive metabolites .

| Enzyme | Metabolite | Activity |

|---|---|---|

| CYP3A4 | N-Hydroxyacetamide | Anti-inflammatory |

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-12-5-4-6-15(9-12)11-16(20)17-7-8-19-14(3)10-13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLHAZWRQFUKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCN2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.